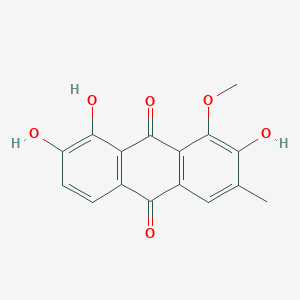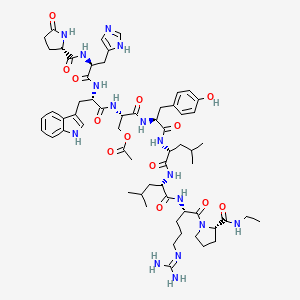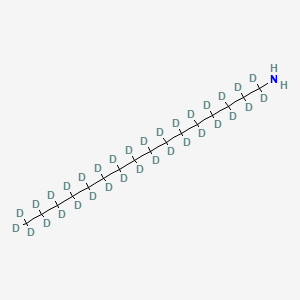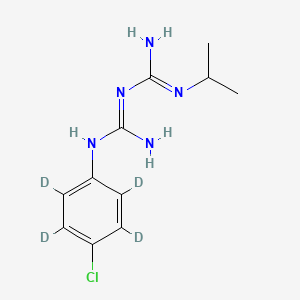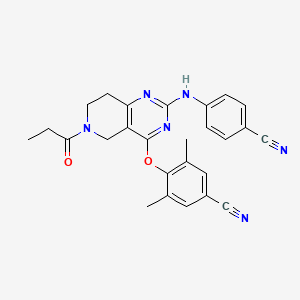
4-Methylcatechol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcatechol-d6 is a deuterium-labeled version of 4-Methylcatechol. This compound is a stable isotope, often used in scientific research for its unique properties. 4-Methylcatechol itself is a metabolite of p-toluate and acts as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase . The deuterium labeling in this compound makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylcatechol involves several steps:
Chloromethylation: Dimethoxybenzene and paraformaldehyde are added to an organic solvent, followed by the dropwise addition of concentrated hydrochloric acid at temperatures between -5 to 10°C.
Demethylation: The final step involves warming and refluxing the reduced compound with a hydrogen bromide aqueous solution to obtain 4-Methylcatechol.
Industrial Production Methods
The industrial production of 4-Methylcatechol follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, mild reaction conditions, and fewer waste products, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcatechol-d6 undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions, such as the Williamson reaction, to form compounds like 4-methylcatechol dimethylacetate.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and enzymatic oxidants.
Reduction: Zinc powder and ammonium salts are typically used.
Substitution: Methyl bromoacetate and potassium iodide (KI) are used in the Williamson reaction.
Major Products
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
4-Methylcatechol-d6 is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 4-Methylcatechol-d6 involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It acts as a suicide inhibitor of Catechol 2,3-Dioxygenase, leading to the inactivation of the enzyme.
Antiplatelet Activity: The compound has been shown to inhibit platelet aggregation more effectively than acetylsalicylic acid, particularly in the presence of collagen and arachidonic acid.
Oxidation Pathways: The compound undergoes autoxidation in the presence of Mg(II) and Ca(II) ions, leading to the formation of quinones.
Vergleich Mit ähnlichen Verbindungen
4-Methylcatechol-d6 is compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxytoluene: This compound is structurally similar but lacks the deuterium labeling, making it less useful in metabolic studies.
Homocatechol: Another similar compound, but with different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, including deuterium labeling, make it an invaluable tool for research in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its specific mechanism of action further enhance its utility in scientific studies.
Eigenschaften
Molekularformel |
C4H6N2 |
|---|---|
Molekulargewicht |
88.14 g/mol |
IUPAC-Name |
1,2,4-trideuterio-5-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
InChI-Schlüssel |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
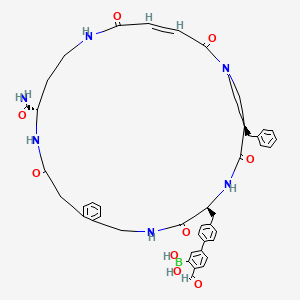
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
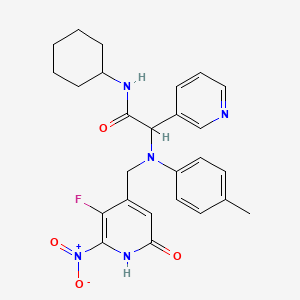
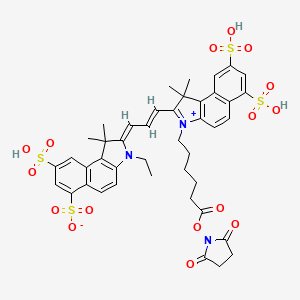
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

